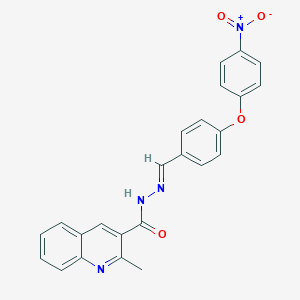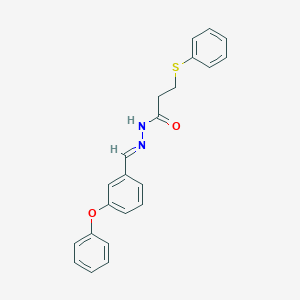
N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide, also known as NPBQ, is a synthetic compound that has been widely studied for its potential applications in various fields of research. It belongs to the family of quinoline derivatives, which are known for their diverse biological activities.
科学的研究の応用
N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide has been studied extensively for its potential applications in various fields of research. It has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Moreover, this compound has shown promising results in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors.
作用機序
The mechanism of action of N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation. In vivo studies have shown that it can inhibit the growth of tumors in animal models and reduce inflammation in animal models of arthritis.
実験室実験の利点と制限
One of the main advantages of using N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. Moreover, its selectivity towards certain enzymes and proteins makes it a valuable tool for studying specific cellular processes. However, one of the main limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several potential future directions for the research on N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide. One possible direction is the development of new derivatives with improved biological activities and reduced toxicity. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets in various cellular processes. Finally, the potential applications of this compound in the field of organic electronics need to be explored further.
合成法
The synthesis of N'-(4-{4-nitrophenoxy}benzylidene)-2-methyl-3-quinolinecarbohydrazide involves the condensation reaction between 2-methyl-3-quinolinecarboxylic acid hydrazide and 4-nitrophenylacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained as a yellow crystalline solid with a high yield.
特性
分子式 |
C24H18N4O4 |
|---|---|
分子量 |
426.4 g/mol |
IUPAC名 |
2-methyl-N-[(E)-[4-(4-nitrophenoxy)phenyl]methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C24H18N4O4/c1-16-22(14-18-4-2-3-5-23(18)26-16)24(29)27-25-15-17-6-10-20(11-7-17)32-21-12-8-19(9-13-21)28(30)31/h2-15H,1H3,(H,27,29)/b25-15+ |
InChIキー |
DPCXHPUXQRBVPD-MFKUBSTISA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)



![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)

